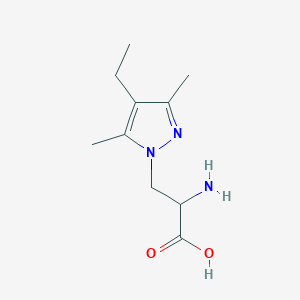
2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrazole ring or the amino acid side chain.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can introduce new functional groups onto the pyrazole ring or the amino acid side chain .
Aplicaciones Científicas De Investigación
2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other amino acids with substituted pyrazole rings, such as:
- 2-Amino-3-(4-methyl-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid
- 2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)butanoic acid
- 2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)pentanoic acid .
Uniqueness
What sets 2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid apart is its specific substitution pattern on the pyrazole ring, which imparts unique chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C10H17N3O2 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
2-amino-3-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-4-8-6(2)12-13(7(8)3)5-9(11)10(14)15/h9H,4-5,11H2,1-3H3,(H,14,15) |
Clave InChI |
FYXIPFAAAWCBKH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N(N=C1C)CC(C(=O)O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B15314970.png)


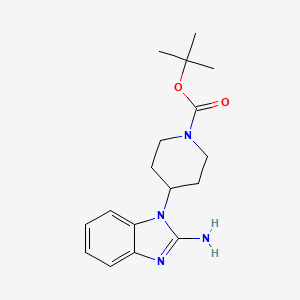

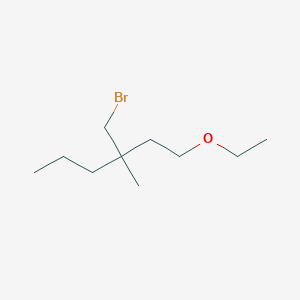
![5-(Methylsulfanyl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B15315011.png)
![3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride](/img/structure/B15315012.png)
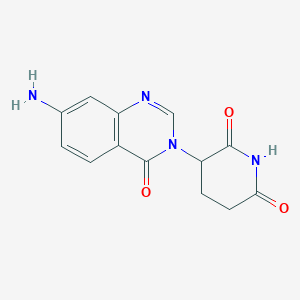
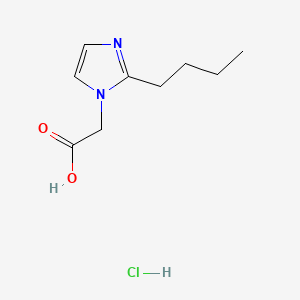
![1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B15315048.png)


